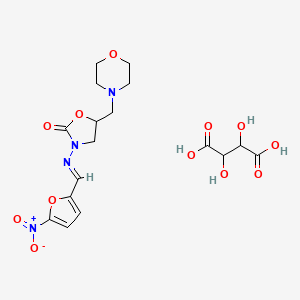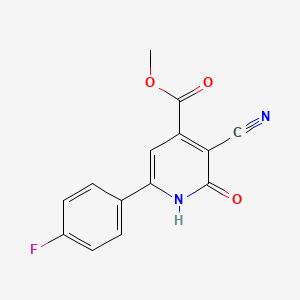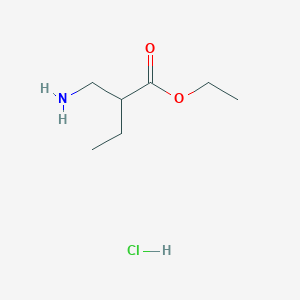![molecular formula C14H14N4O2 B15087190 N'-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide](/img/structure/B15087190.png)
N'-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C14H14N4O2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazine ring and a hydrazide functional group, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide typically involves the condensation reaction between 4-hydroxypropiophenone and 2-pyrazinecarbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as glacial acetic acid, and under reflux conditions. The reaction mixture is heated to around 80°C for several hours to ensure complete condensation. After the reaction is complete, the product is purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic ring and pyrazine moiety may interact with various receptors or enzymes, modulating their function and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-iodobenzohydrazide: Similar in structure but contains an iodine atom, which can influence its reactivity and biological activity.
N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2,2-diphenylacetohydrazide:
Uniqueness
N’-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide is unique due to its specific combination of functional groups and structural features. The presence of both a pyrazine ring and a hydrazide group provides a versatile platform for chemical modifications and potential biological activities. This compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C14H14N4O2 |
|---|---|
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
N-[(E)-1-(4-hydroxyphenyl)propylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c1-2-12(10-3-5-11(19)6-4-10)17-18-14(20)13-9-15-7-8-16-13/h3-9,19H,2H2,1H3,(H,18,20)/b17-12+ |
InChI-Schlüssel |
IMRKQFAAYSZLJO-SFQUDFHCSA-N |
Isomerische SMILES |
CC/C(=N\NC(=O)C1=NC=CN=C1)/C2=CC=C(C=C2)O |
Kanonische SMILES |
CCC(=NNC(=O)C1=NC=CN=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride](/img/structure/B15087115.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B15087117.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15087122.png)
![tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15087126.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B15087139.png)
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15087141.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B15087167.png)




